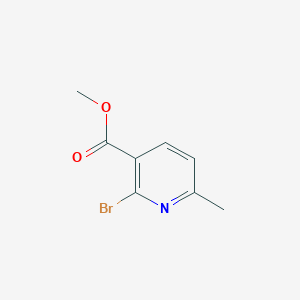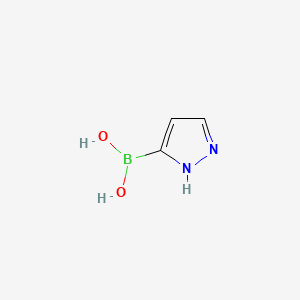![molecular formula C7H6BrN3 B1279563 6-Brom-5-methyl[1,2,4]triazolo[1,5-a]pyridin CAS No. 746668-59-7](/img/structure/B1279563.png)
6-Brom-5-methyl[1,2,4]triazolo[1,5-a]pyridin
Übersicht
Beschreibung
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine (6-BMT) is a heterocyclic compound that belongs to the triazole family. It is a highly versatile compound with a wide range of applications in the field of organic chemistry. 6-BMT has been extensively studied due to its unique properties, such as its ability to form complexes with metal ions, its ability to act as a ligand, and its potential as a bioactive agent.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
6-Brom-5-methyl[1,2,4]triazolo[1,5-a]pyridin: ist ein wertvolles Zwischenprodukt bei der Synthese von heterocyclischen Verbindungen, die in der medizinischen Chemie von entscheidender Bedeutung sind. Es wurde eine katalysierungsfreie, mikrowellengestützte Methode zur Synthese dieser Verbindungen entwickelt, die eine breite Substratbreite und eine gute Toleranz gegenüber funktionellen Gruppen aufweist . Dieser umweltfreundliche Ansatz liefert Produkte in guten bis ausgezeichneten Ausbeuten und ist von Bedeutung für nachhaltige Chemiepraktiken.
Pharmakologische Potenziale
Der Triazolo[1,5-a]pyridin-Rest ist das zentrale Element vieler Medikamente, die eine breite Palette biologischer Aktivitäten zeigen. Verbindungen mit dieser Struktur wurden als RORγt-inverse Agonisten, PHD-1-, JAK1- und JAK2-Inhibitoren eingesetzt . Diese Inhibitoren sind wichtig für die Behandlung verschiedener Krankheiten, darunter Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und hyperproliferative Erkrankungen.
Antimikrobielle Anwendungen
Der Triazol-Kern, ein Teil der This compound-Struktur, ist bekannt für seine antimikrobiellen Eigenschaften. Er ist in der Lage, an verschiedene Enzyme und Rezeptoren im biologischen System zu binden, was zur Entwicklung neuer antibakterieller Wirkstoffe zur Bekämpfung von multiresistenten Krankheitserregern führt .
Materialwissenschaften
Diese Verbindung findet auch Anwendungen in der Materialwissenschaft aufgrund ihrer strukturellen Eigenschaften. Die stickstoffhaltigen heterocyclischen Verbindungen werden zur Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien verwendet .
Therapeutische Ziele für Erkrankungen
Die Triazolo[1,5-a]pyridin-Derivate zielen auf Fettsäure-bindende Proteine (FABPs) ab, die als potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt werden . Dies unterstreicht die Bedeutung der Verbindung bei der Entwicklung von Behandlungen für Stoffwechselstörungen.
Depressionsbehandlung
Die Entdeckung von Trazodon, einem Triazolopyridin-Derivat, als selektiver Serotonin-Wiederaufnahmehemmer hat das Interesse an Triazolopyridinen zur Behandlung von Depressionen geweckt . Diese Anwendung unterstreicht die Rolle der Verbindung im Management neuropsychiatrischer Störungen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine are currently unknown . This compound is a part of a unique collection of chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine’s action are currently unknown . As research progresses, these effects will be more clearly defined and understood.
Biochemische Analyse
Biochemical Properties
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain enzymes involved in metabolic pathways. The compound’s interaction with enzymes such as JAK1 and JAK2 suggests its potential in modulating signaling pathways. Additionally, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway . This compound can decrease the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, leading to altered cell function. Furthermore, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can induce apoptosis and cell cycle arrest in certain cell types, highlighting its potential as an anticancer agent . Its impact on gene expression and cellular metabolism further underscores its significance in cellular biology.
Molecular Mechanism
At the molecular level, 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, thereby modulating the associated signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that the compound remains stable under specific conditions, retaining its biochemical activity over time . Its degradation products and their effects on cellular processes are still under investigation. Long-term studies have shown that continuous exposure to 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to significant changes in metabolic processes, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is crucial for its function. It is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a significant role in its localization, influencing its activity and function.
Eigenschaften
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZTLWVHLYBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=NN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469709 | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
746668-59-7 | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746668-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 746668-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)








